molecular formula C18H24N2O2 B5837978 5-(Methoxymethyl)-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol

5-(Methoxymethyl)-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol

Cat. No.: B5837978
M. Wt: 300.4 g/mol
InChI Key: QPMKGHCNJSRHSS-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with methoxymethyl and 4-methylpiperidin-1-ylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Substitution Reactions: The methoxymethyl and 4-methylpiperidin-1-ylmethyl groups are introduced through nucleophilic substitution reactions. These reactions typically require the use of strong bases and appropriate alkylating agents.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve optimization of reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups on the quinoline core.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the quinoline core or the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Bases: Sodium hydroxide, potassium carbonate

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce dihydroquinoline derivatives.

Scientific Research Applications

5-(Methoxymethyl)-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of 5-(Methoxymethyl)-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol, quinoline itself is a well-known heterocyclic compound with various applications.

    8-Hydroxyquinoline: A derivative of quinoline, 8-hydroxyquinoline is known for its antimicrobial properties and is used in various applications.

    4-Methylpiperidine: A component of the compound, 4-methylpiperidine is used in the synthesis of various pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(methoxymethyl)-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-13-5-8-20(9-6-13)11-14-10-15(12-22-2)16-4-3-7-19-17(16)18(14)21/h3-4,7,10,13,21H,5-6,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMKGHCNJSRHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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